(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Overview
Description
“(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1803581-56-7 . It has a molecular weight of 249.18 and its IUPAC name is N1,N1-bis(2-methoxyethyl)ethane-1,2-diamine dihydrochloride . It is stored at room temperature and has an oil-like physical form .
Synthesis Analysis
Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H . The InChI key is QFTVLXQUKHCPJP-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can participate in the Pd-catalyzed Buchwald-Hartwig amination reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.18 . It is stored at room temperature and has an oil-like physical form .Scientific Research Applications
- Application : This compound is used in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . It’s also used to synthesize amides by reacting with carboxylic acids .
- Method of Application : The specific experimental procedures would depend on the context of the reaction, but generally, this compound would be mixed with the other reactants under controlled conditions to facilitate the reaction .
- Results or Outcomes : The outcome of these reactions is the formation of new compounds, such as amides or modified nucleosides .
- Application : This compound can be used in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .
- Method of Application : In a typical Buchwald-Hartwig amination, the amine and the aryl halide would be mixed with a palladium catalyst and a base, and the reaction would be heated to facilitate the formation of the aryl amine .
- Results or Outcomes : The outcome of this reaction is the formation of aryl amines, which are useful in a variety of applications, including the synthesis of pharmaceuticals .
2-Methoxyethylamine
Bis(2-methoxyethyl)amine
Safety And Hazards
properties
IUPAC Name |
N',N'-bis(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVLXQUKHCPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN)CCOC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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